(S)-2-((1-phenylethyl)carbamoyl)benzoic acid is a chiral compound with the molecular formula and a molecular weight of 269.30 g/mol. This compound is classified as a carbamoylbenzoic acid derivative, which features both a benzoic acid moiety and a phenylethyl carbamoyl group. Its unique structural features make it of interest in various scientific fields, particularly in medicinal chemistry and drug development.
(S)-2-((1-phenylethyl)carbamoyl)benzoic acid can be synthesized from commercially available starting materials, including benzoic acid derivatives and phenylethylamine. It falls under the category of organic compounds known as amino acids and derivatives, specifically those that contain both carboxylic acid and amide functional groups. The compound is recognized for its potential biological activity, including roles in stimulating bone morphogenetic protein pathways .
The synthesis of (S)-2-((1-phenylethyl)carbamoyl)benzoic acid typically involves the following steps:
The reaction conditions often involve solvents like tetrahydrofuran or ethanol, where temperature and time are optimized to achieve high yields. For example, reactions may be carried out at room temperature for several hours, followed by precipitation in acidic aqueous solutions to isolate the product .
The structure of (S)-2-((1-phenylethyl)carbamoyl)benzoic acid consists of a benzoic acid core substituted at the second position with a carbamoyl group derived from 1-phenylethylamine. The stereochemistry at the chiral center is crucial for its biological activity.
(S)-2-((1-phenylethyl)carbamoyl)benzoic acid can participate in various chemical reactions typical for carboxylic acids and amides:
These reactions typically require specific conditions such as heat or catalysts to proceed efficiently. For instance, esterifications may require acidic catalysts or elevated temperatures for completion .
The mechanism of action for (S)-2-((1-phenylethyl)carbamoyl)benzoic acid primarily involves its interaction with biological targets related to bone morphogenetic protein signaling pathways. This compound may enhance osteogenic differentiation and promote bone formation through these pathways, making it relevant in regenerative medicine and orthopedics .
Relevant data regarding its reactivity indicates that it can undergo typical reactions associated with carboxylic acids and amides, including nucleophilic substitutions and condensation reactions .
(S)-2-((1-phenylethyl)carbamoyl)benzoic acid has potential applications in:
Research continues into its biological activities and potential therapeutic applications, highlighting its significance in both academic and industrial settings .
(S)-2-((1-Phenylethyl)carbamoyl)benzoic acid represents a structurally sophisticated chiral building block with significant implications in asymmetric synthesis and pharmaceutical development. This compound integrates two critical domains: a stereogenic (S)-1-phenylethylamine moiety and a ortho-carboxybenzamide (phthaloyl-derived) unit. The (S)-1-phenylethyl group serves as a privileged chiral inducer due to its well-defined stereochemistry, steric bulk, and aromatic face capable of π-interactions, while the benzoic acid component provides a hydrogen-bonding motif and additional coordination sites for molecular recognition [3] [4].
The molecule's structural duality enables unique conformational behaviors that enhance its utility in stereoselective applications. The ortho-carboxybenzamide group can adopt planar orientations that facilitate crystal lattice organization through intermolecular hydrogen bonding, while the chiral center imposes stereochemical constraints essential for enantiomeric differentiation. This is evidenced by its crystallographic properties, with a characteristic melting point of 130-135°C [4]. The compound's stability under various reaction conditions and its capacity for further derivatization through its carboxylic acid or amide functionalities make it exceptionally valuable in designing chiral auxiliaries and resolving agents for pharmaceutical intermediates. Its structural framework shows conceptual parallels to glycosyl PVB donors (utilizing 2-(1-phenylvinyl)benzoic acid derivatives), which have demonstrated remarkable efficacy as leaving groups in metal-free glycosylation reactions for synthesizing complex carbohydrate-based therapeutics [1].
Table 1: Physicochemical Profile of (S)-2-((1-Phenylethyl)carbamoyl)benzoic acid
Property | Value/Description |
---|---|
IUPAC Name | 2-({[(1S)-1-phenylethyl]amino}carbonyl)benzoic acid |
Molecular Formula | C₁₆H₁₅NO₃ |
Purity | ≥98% |
Melting Point | 130-135°C |
Storage Temperature | 4°C |
InChI Key | VCFKXWGKKDZMPO-NSHDSACASA-N |
Hazard Classification | Warning |
The historical trajectory of (S)-2-((1-phenylethyl)carbamoyl)benzoic acid is intrinsically linked to the development of 1-phenylethylamine (α-PEA) chemistry. Chiral α-PEA was first introduced by A. W. Ingersoll in 1937 through the resolution of racemic 1-phenylethylamine using tartaric acid derivatives, establishing it as one of the earliest practical chiral auxiliaries in organic synthesis [3]. This foundational work paved the way for systematic modifications to enhance its resolving power, including the introduction of the ortho-carboxybenzoyl group. The resultant compound—(S)-2-((1-phenylethyl)carbamoyl)benzoic acid—emerged as part of the broader exploration of α-PEA derivatives in the 1970s-1980s, when researchers sought chiral discriminators with improved crystalline properties and diastereomeric selectivity.
Early academic interest focused on its potential to overcome limitations of parent α-PEA in resolving challenging racemates, particularly those containing both acidic and hydrogen-bonding functionalities. The benzoic acid moiety significantly modified the molecular recognition behavior compared to unsubstituted α-PEA, enabling more effective host-guest interactions in crystalline diastereomeric salts [3]. This period witnessed empirical optimization of its synthesis, typically through condensation of phthalic anhydride with (S)-α-PEA or direct coupling of phthalic acid derivatives with the chiral amine. While initially overshadowed by simpler α-PEA derivatives, its unique structural features gradually garnered attention in specialized resolutions, particularly for sterically constrained acids and heterocyclic substrates where conventional resolving agents failed. The compound exemplifies the evolution from fundamental chiral auxiliaries to structurally refined tools for modern stereochemistry.
(S)-2-((1-Phenylethyl)carbamoyl)benzoic acid serves as a versatile agent in stereoselective synthesis, primarily through its application in the enantioresolution of racemates via diastereomeric salt formation. Its effectiveness stems from the synergistic combination of the rigid benzoic acid scaffold and the projecting chiral phenyl group, which together create a highly discriminating molecular environment. When employed as a resolving agent, it exhibits crystallographic selectivity through differential stabilization of diastereomeric salts via hydrogen bonding networks and CH/π interactions. For example, in the resolution of racemic 2-methoxy-2-(1-naphthyl)propionic acid (MNPA), the compound achieved exceptional enantiopurity (>99% ee) through sequential crystallization steps. Structural analysis revealed that the resolved salt was stabilized by four independent hydrogen bonds and at least one CH/π interaction between the naphthyl group of MNPA and the phenyl ring of the resolving agent [3].
The compound's utility extends beyond conventional resolutions into enzymatic and hybrid methodologies. Its stability under diverse reaction conditions permits integration with biocatalytic systems, such as lipase-mediated dynamic kinetic resolutions (DKR). In these processes, the benzoic acid component may enhance solubility or modulate reactivity without compromising the chiral integrity of the (S)-1-phenylethyl moiety. Recent advances have demonstrated that structurally related α-PEA derivatives can be employed in continuous-flow kinetic resolutions using immobilized enzymes like Candida Antarctica lipase B (CALB), suggesting potential for process intensification in pharmaceutical manufacturing [3]. The molecular architecture of (S)-2-((1-phenylethyl)carbamoyl)benzoic acid—featuring both hydrogen bond donor/acceptor sites and aromatic surfaces—makes it particularly effective for resolving acids with extended aromatic systems or heterocyclic components, where conventional resolving agents exhibit limited discrimination.
Table 2: Enantiomeric Resolutions Enabled by (S)-1-Phenylethylamine Derivatives
Racemic Compound Resolved | Resolution Method | Key Interactions | Enantiomeric Excess (%) |
---|---|---|---|
2-Chloromandelic acid | Diastereomeric salt crystallization | CH/π interactions, "lock-and-key" packing | >95 |
2-Methoxy-2-(1-naphthyl)propionic acid | Sequential crystallization | 4 H-bonds + CH/π interaction | >99 |
5-Oxo-1-phenylpyrazolidine-3-carboxylic acid | Diastereomeric salt formation | Multiple H-bonds | Not specified |
Ring-substituted 1-phenylethylamines | Enzymatic (Novozym 435) | Acylation kinetics | ≥95 |
The compound's mechanism of enantiorecognition involves multi-point interaction where the carboxylic acid group engages in ionic or hydrogen bonding, while the aromatic rings participate in stabilizing van der Waals contacts and π-stacking. This multi-faceted binding differentiates it from mono-functional chiral selectors and underpins its success with structurally complex substrates. As asymmetric synthesis advances toward increasingly challenging targets, this benzoic acid-functionalized chiral auxiliary continues to find specialized applications where its balanced combination of steric bulk, hydrogen bonding capacity, and conformational rigidity enables enantioselectivities unattainable with simpler resolving agents [3] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7